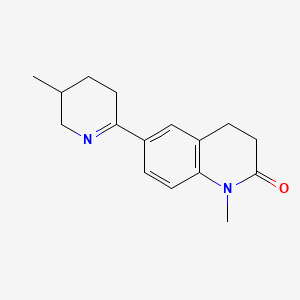
1-Methyl-6-(5-methyl-3,4,5,6-tetrahydropyridin-2-yl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” is a complex organic compound that belongs to the quinolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” typically involves multi-step organic reactions. Common starting materials might include quinoline derivatives and pyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of quinolinone oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinolinone ring, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone oxides, while substitution reactions could produce a variety of functionalized quinolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolinones in various chemical reactions.
Biology
Biologically, quinolinones are known for their antimicrobial and anticancer activities. Research into this compound might focus on its potential as a therapeutic agent against various diseases.
Medicine
In medicine, derivatives of quinolinones are explored for their pharmacological properties. This compound could be investigated for its potential use in drug development.
Industry
Industrially, quinolinones are used in the synthesis of dyes, pigments, and other specialty chemicals. This compound might find applications in these areas due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another related compound with distinct chemical properties.
Pyridine: A basic structure that forms the backbone of many complex organic compounds.
Uniqueness
What sets “3,4-Dihydro-1-methyl-6-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2(1H)-quinolinone” apart is its specific combination of functional groups and ring structures. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N2O |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methyl-6-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C16H20N2O/c1-11-3-6-14(17-10-11)12-4-7-15-13(9-12)5-8-16(19)18(15)2/h4,7,9,11H,3,5-6,8,10H2,1-2H3 |
InChI Key |
KTTARMWXLRNQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C=C2)N(C(=O)CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


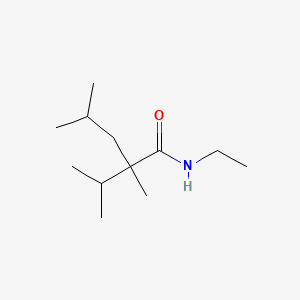
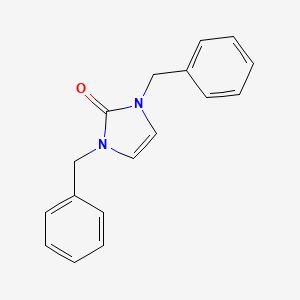
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
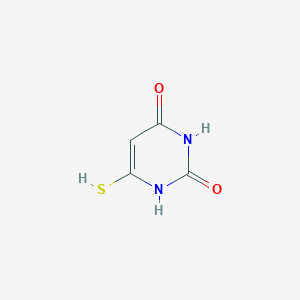
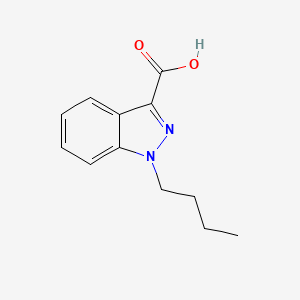
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

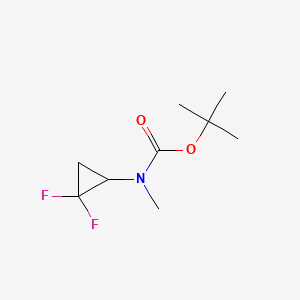
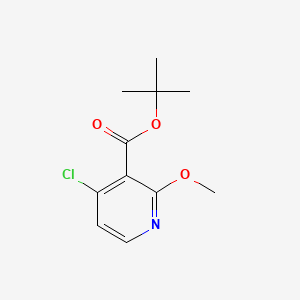
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
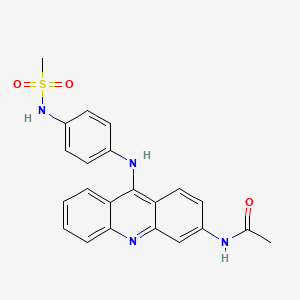
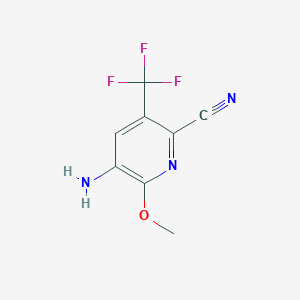
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
